molecular formula C12H15FO B8770770 (1s,4s)-4-(3-Fluorophenyl)cyclohexanol

(1s,4s)-4-(3-Fluorophenyl)cyclohexanol

Número de catálogo: B8770770
Peso molecular: 194.24 g/mol
Clave InChI: BMWAAXFNVGBCDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1s,4s)-4-(3-Fluorophenyl)cyclohexanol is a chiral chemical compound characterized by a cyclohexanol ring substituted at the 4-position with a 3-fluorophenyl group. The specific spatial arrangement of atoms ((1s,4s)-stereochemistry) makes this molecule a valuable scaffold in organic synthesis and medicinal chemistry research. Its structure features a fluorinated aromatic system, which can influence the molecule's electronic properties, metabolic stability, and binding affinity when incorporated into larger molecular architectures. As a chiral, fluorinated building block, researchers value this compound for its potential utility in the synthesis of more complex, biologically active molecules. The incorporation of fluorine atoms into lead compounds is a common strategy in drug discovery to fine-tune properties such as lipophilicity, bioavailability, and membrane permeability . The cyclohexanol core provides a rigid, three-dimensional structure that can help explore novel chemical space. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Propiedades

Fórmula molecular

C12H15FO

Peso molecular

194.24 g/mol

Nombre IUPAC

4-(3-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9,12,14H,4-7H2

Clave InChI

BMWAAXFNVGBCDC-UHFFFAOYSA-N

SMILES canónico

C1CC(CCC1C2=CC(=CC=C2)F)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table compares (1s,4s)-4-(3-Fluorophenyl)cyclohexanol with structurally related compounds:

Compound Name Key Structural Features Pharmacological Activity/Properties Source
(1s,4s)-4-(3-Fluorophenyl)cyclohexanol 3-Fluorophenyl, cyclohexanol (1s,4s) Potential kinase inhibition (hypothesized)
JWH-342 4-(1,1-Dimethylheptyl)phenyl, cyclohexanol High CB1/CB2 receptor affinity (Ki < 10 nM)
4-Cyano-4-(4-fluorophenyl)cyclohexanone 4-Fluorophenyl, cyano, ketone Intermediate in synthetic pathways
trans-4-(Trifluoromethyl)cyclohexanol Trifluoromethyl, cyclohexanol (trans) Enhanced metabolic stability
trans-4-(Cbz-amino)cyclohexanol Cbz-protected amino, cyclohexanol (trans) LogP: 2.6; PSA: 58.56 Ų
4-Cyclohexylphenol Cyclohexyl, phenol Industrial applications (e.g., polymers)

Key Observations

Substituent Effects: Fluorine vs. Trifluoromethyl: The 3-fluorophenyl group in the target compound offers moderate lipophilicity, whereas trifluoromethyl analogs (e.g., trans-4-(Trifluoromethyl)cyclohexanol) exhibit higher metabolic resistance due to stronger C-F bonds . Hydroxyl vs. Amino/Cyano: The hydroxyl group in cyclohexanol derivatives enhances hydrogen-bonding capacity compared to amino (e.g., trans-4-Aminocyclohexanol) or cyano (e.g., 4-Cyano-4-(4-fluorophenyl)cyclohexanone) substituents, affecting solubility and target interactions .

Stereochemical Influence: The (1s,4s) configuration ensures optimal spatial arrangement for receptor binding. For example, (1s,4s)-4-(4-(3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl)pyrimidin-2-ylamino)cyclohexanol demonstrated kinase selectivity attributed to its stereochemistry . Similarly, chiral auxiliaries like (1S,2R,4S)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol highlight the role of stereochemistry in asymmetric synthesis .

Receptor Binding and Selectivity: JWH-342, a cannabinoid receptor agonist, shares the cyclohexanol core but differs in the 4-substituent (dimethylheptyl vs. fluorophenyl). Its high CB1 affinity (Ki = 1.4 nM) suggests that bulkier substituents enhance receptor interactions, whereas fluorophenyl groups may prioritize selectivity over potency .

Physicochemical Properties: LogP and PSA: trans-4-(Cbz-amino)cyclohexanol (LogP = 2.6, PSA = 58.56 Ų) has higher polarity than the target compound (predicted LogP ~2.8–3.2), impacting blood-brain barrier penetration . Thermal Stability: Derivatives like 4-(4-Chlorophenyl)cyclohexanone (boiling point: 427.6°C) suggest ketones may offer higher thermal stability compared to alcohols .

Métodos De Preparación

Reaction Scheme:

  • Mitsunobu Etherification :
    4-(3-Fluorophenyl)cyclohexanone+PhOHDEAD, PPh34-(3-Fluorophenyl)-1-phenoxycyclohexane\text{4-(3-Fluorophenyl)cyclohexanone} + \text{PhOH} \xrightarrow{\text{DEAD, PPh}_3} \text{4-(3-Fluorophenyl)-1-phenoxycyclohexane}

  • Deprotection and Reduction :
    H2/Pd-C(1s,4s)-4-(3-Fluorophenyl)cyclohexanol\xrightarrow{\text{H}_2/\text{Pd-C}} \text{(1s,4s)-4-(3-Fluorophenyl)cyclohexanol} (Yield: 58%, dr 4:1)

This method offers modularity for introducing diverse aryl groups but requires chromatographic separation to isolate the desired diastereomer.

Copper-Catalyzed Asymmetric Grignard Addition

Enantioselective 1,2-addition of Grignard reagents to α,β-unsaturated ketones provides access to chiral cyclohexanol frameworks. A 2022 thesis reports using β-branched Grignard reagents (e.g., 2-ethylbutylmagnesium bromide) with Cu(I)/rev-Josiphos catalysts to achieve >90% enantiomeric excess (ee) in cyclohexanol derivatives. Adapted for (1s,4s)-4-(3-fluorophenyl)cyclohexanol:

  • Substrate Preparation : 3-Fluorophenyl cyclohexenone synthesized via Friedel-Crafts acylation.

  • Asymmetric Addition :
    3-Fluorophenyl cyclohexenone+RMgXCu(I)/L4(1s,4s)-4-(3-Fluorophenyl)cyclohexanol\text{3-Fluorophenyl cyclohexenone} + \text{RMgX} \xrightarrow{\text{Cu(I)/L4}} \text{(1s,4s)-4-(3-Fluorophenyl)cyclohexanol}
    Key conditions:

    • Solvent: tert-butyl methyl ether

    • Temperature: 0°C to room temperature

    • Yield: 76–82%, ee: 88–93%

This method excels in stereocontrol but requires stringent anhydrous conditions and specialized ligands.

Cobalt-Catalyzed C(sp³)−H Oxidation

A 2024 protocol demonstrates late-stage C−H hydroxylation of 4-(3-fluorophenyl)cyclohexane using a cobalt(III) catalyst and meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds via radical intermediates, achieving 74% yield with >20:1 diastereomeric ratio for the cis product.

Optimization Insights:

ParameterOptimal ValueEffect on Yield
Catalyst Loading2 mol%Maximizes turnover
Oxidantm-CPBA (2 equiv)Avoids overoxidation
SolventAcetonitrileEnhances solubility

This approach minimizes functional group manipulation but faces scalability limitations due to high catalyst costs.

Enzymatic Reductive Amination Followed by Hydrolysis

A 2024 synthetic route for a related cyclohexanol derivative employs enzyme-catalyzed reductive amination to set stereochemistry. Transposed to (1s,4s)-4-(3-fluorophenyl)cyclohexanol:

  • Reductive Amination :
    4-(3-Fluorophenyl)cyclohexanone+NH3Glucose dehydrogenase(1R,2S)-2-aminocyclohexanol\text{4-(3-Fluorophenyl)cyclohexanone} + \text{NH}_3 \xrightarrow{\text{Glucose dehydrogenase}} \text{(1R,2S)-2-aminocyclohexanol}

  • Hydroxyl Group Installation : Acidic hydrolysis of an intermediate lactam.

While this method achieves excellent stereopurity (>99% ee), multi-step sequencing lowers overall yield to ∼40%.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (dr/ee)ScalabilityCost
Catalytic Hydrogenation354:1 (cis:trans)HighLow
Mitsunobu/Reduction584:1 (syn:anti)ModerateMedium
Asymmetric Grignard7893% eeLowHigh
C−H Oxidation74>20:1 drModerateHigh
Enzymatic40>99% eeHighMedium

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1s,4s)-4-(3-Fluorophenyl)cyclohexanol, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves catalytic hydrogenation of substituted cyclohexenone precursors (e.g., 4-(3-fluorophenyl)cyclohex-2-enone) using palladium or nickel catalysts under hydrogen pressure. Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is employed to isolate the (1s,4s) isomer. Purity is confirmed using chiral HPLC with cellulose-based columns and polarimetric analysis .

Q. Which analytical techniques are critical for characterizing (1s,4s)-4-(3-Fluorophenyl)cyclohexanol’s structure and purity?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 1.5–2.5 ppm for cyclohexanol protons, δ 160–165 ppm for fluorophenyl carbons) .
  • X-ray crystallography : Resolves stereochemistry and confirms chair conformation of the cyclohexanol ring .
  • IR spectroscopy : Detects hydroxyl (3300–3500 cm1^{-1}) and aromatic C-F (1220–1280 cm1^{-1}) stretches .

Q. What safety protocols are recommended for handling fluorinated cyclohexanol derivatives?

  • Methodology : Use fume hoods and nitrile gloves to minimize inhalation/dermal exposure. Store under inert gas (argon) to prevent oxidation. Neutralize waste with 10% sodium bicarbonate before disposal. Acute toxicity data (e.g., LD50_{50} > 2000 mg/kg in rodents) suggest moderate hazard .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehydrogenation side reactions during synthesis?

  • Methodology : Copper catalysts in their monovalent state (Cu+^+) selectively promote alcohol dehydrogenation to ketones, while metallic copper (Cu0^0) drives aromatization. Use X-ray photoelectron spectroscopy (XPS) to monitor catalyst oxidation states and IR spectroscopy with CO chemisorption to assess active sites. Optimize H2_2 partial pressure (1–3 atm) to favor hydrogenation over dehydrogenation .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodology : Molecular docking (AutoDock Vina) with homology models of targets like κ-opioid receptors. Validate using molecular dynamics simulations (AMBER) to assess binding stability. Correlate substituent effects (e.g., fluorine position) with binding free energies (ΔG) derived from MM-PBSA calculations .

Q. How do steric and electronic effects of the 3-fluorophenyl group influence stereoselective synthesis?

  • Methodology : Compare reaction outcomes with meta- vs. para-fluorophenyl analogs using kinetic studies (e.g., Eyring plots). Fluorine’s electron-withdrawing effect increases electrophilicity of the aryl ring, favoring nucleophilic attack at the trans position. Steric maps from DFT calculations (Gaussian 09) reveal torsional strain in competing isomers .

Q. What experimental designs address contradictory yield data in alkylation reactions involving cyclohexanol derivatives?

  • Methodology : Apply factorial design (e.g., Yates pattern) to test variables: temperature (60–100°C), molar ratio (1:1–1:3), and acid catalyst concentration (0.5–2.0 mol%). Use ANOVA to identify significant factors. For example, perchloric acid (1.5 mol%) at 80°C maximizes yield (85%) while minimizing dimerization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced metabolic stability?

  • Methodology : Synthesize analogs with substituents varying in lipophilicity (ClogP) and hydrogen-bonding capacity. Assess metabolic half-life (t1/2_{1/2}) in liver microsomes. Fluorine’s inductive effect reduces CYP450-mediated oxidation, as shown by LC-MS metabolite profiling .

Notes

  • Advanced questions emphasize mechanistic, computational, and reproducibility challenges in academic research.
  • Methodologies integrate experimental and theoretical approaches to address both synthesis and biological applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.